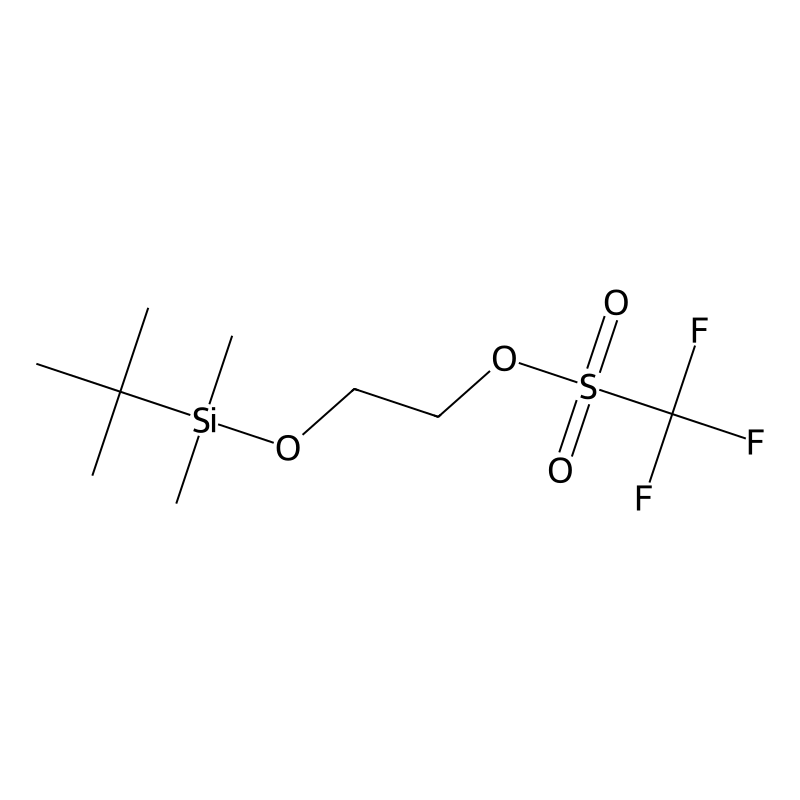

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, also known as TBDMSOTf, is a versatile reagent used in organic synthesis. It's commonly employed as a silylation agent, introducing a tert-butyldimethylsilyl (TBDMS) protecting group onto alcohols and phenols. The TBDMS group is stable under a variety of reaction conditions, making it a valuable tool for protecting hydroxyl functionalities during organic transformations.

Mechanism of Action:

The silylation reaction with TBDMSOTf proceeds through an S<sub>N</sub>2 mechanism. The trifluoromethanesulfonate (OTf) group acts as a leaving group, being displaced by the alcohol or phenol to form the silylated product and trifluoromethanesulfonic acid (TfOH). The TBDMS group sterically hinders the hydroxyl group, preventing it from participating in unwanted reactions while the synthesis progresses.

Applications:

TBDMSOTf finds application in various areas of scientific research, including:

- Natural product synthesis: The selective protection of hydroxyl groups plays a crucial role in the synthesis of complex natural products. TBDMSOTf is frequently used due to its efficient silylation and ease of deprotection.

- Carbohydrate chemistry: Selective protection of hydroxyl groups in carbohydrates is essential for studying their structure and function. TBDMSOTf is a valuable tool for this purpose due to its chemoselectivity and compatibility with various carbohydrate modifications.

- Medicinal chemistry: TBDMSOTf is employed in the synthesis of various drug candidates, enabling the selective protection of hydroxyl groups present in these molecules.

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is an organic compound characterized by the molecular formula and a molecular weight of approximately 308.39 g/mol. This compound features a tert-butyldimethylsilyl group, which provides significant stability, and a trifluoromethanesulfonate group, known for its excellent leaving group properties in substitution reactions. It is primarily utilized in organic synthesis, particularly for the protection and deprotection of hydroxyl groups in alcohols and phenols, making it a valuable reagent in various chemical transformations .

As mentioned earlier, TBSOTf functions as a deprotecting agent for hydroxyl groups. During deprotection, the electron-withdrawing triflate group activates the molecule towards nucleophilic attack by the hydroxyl group. The leaving group (TBS-O) departs, resulting in the regeneration of the free hydroxyl functionality [].

The primary reaction mechanism involving 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is the nucleophilic substitution reaction, which typically follows an S<sub>N</sub>2 pathway. In this reaction, the trifluoromethanesulfonate group acts as a leaving group that is displaced by an alcohol or phenol to form a silylated product along with trifluoromethanesulfonic acid. The general reaction can be represented as:

This reaction allows for the introduction of the tert-butyldimethylsilyl protecting group, which effectively hinders the hydroxyl functionality from participating in undesired reactions during subsequent synthetic steps.

While 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is not primarily recognized for direct biological activity, it plays a significant role in medicinal chemistry as an intermediate in the synthesis of pharmaceutical compounds. Its utility in organic synthesis facilitates the development of biologically active molecules by enabling the selective protection of functional groups . Additionally, it has been noted to assist in reactions such as the Cope rearrangement and Morita-Baylis-Hillman reaction, both of which are important in generating complex organic structures.

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate typically involves the reaction between 2-((tert-Butyldimethylsilyl)oxy)ethanol and trifluoromethanesulfonic anhydride. This process is generally carried out under anhydrous conditions to avoid hydrolysis of the trifluoromethanesulfonate group. Common solvents include dichloromethane or tetrahydrofuran, with bases such as pyridine or triethylamine often employed as catalysts to enhance reaction efficiency .

General Synthesis Procedure- Reactants: Combine 2-((tert-Butyldimethylsilyl)oxy)ethanol with trifluoromethanesulfonic anhydride.

- Solvent: Use dichloromethane or tetrahydrofuran.

- Catalyst: Add a base like pyridine or triethylamine.

- Conditions: Maintain anhydrous conditions and control temperature to optimize yield.

The applications of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate are diverse and include:

- Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules.

- Medicinal Chemistry: Employed in producing pharmaceutical intermediates and active pharmaceutical ingredients.

- Material Science: Utilized in creating functionalized materials and polymers.

- Biological Research: Used for modifying biomolecules and studying biochemical pathways .

Interaction studies involving 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate primarily focus on its role as a reagent in various synthetic pathways rather than direct biological interactions. Its effectiveness in facilitating reactions such as the Cope rearrangement indicates its potential to influence molecular configurations significantly during organic synthesis .

Several compounds exhibit similar functionalities to 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, particularly in their roles as silylation agents or protecting groups. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate | (CH₃)₃SiOTf | Less sterically hindered than tert-butyldimethylsilyl group; used for similar protective purposes. |

| tert-Butyl dimethylsilyl chloride | (CH₃)₃C-Si(CH₃)₂Cl | Commonly used for silylation but lacks the triflate leaving group; less versatile than 2-((tert-butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate. |

| Dimethylphenylsilyl triflate | (C₆H₅)(CH₃)₂SiOTf | Provides different sterics and electronic properties; useful in specific synthetic contexts where aromatic stabilization is beneficial. |

The uniqueness of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate lies in its combination of steric hindrance from the tert-butyldimethylsilyl group and the excellent leaving capabilities of the trifluoromethanesulfonate moiety, making it particularly effective for selective silylation and protection strategies in complex organic synthesis .